molecular formula C6H12O6 B583894 D-Mannose-13C-2 CAS No. 101615-89-8

D-Mannose-13C-2

Cat. No.: B583894
CAS No.: 101615-89-8
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-UDMYWQARSA-N
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Description

D-Mannose-13C-2 is a stable isotope-labeled compound, specifically a form of D-Mannose where the carbon at the third position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

D-Mannose-13C-2, also known as D-Mannose-3-13C or (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal, is a carbohydrate that plays an important role in human metabolism . The primary targets of this compound are specific proteins that undergo glycosylation, a process where a carbohydrate like this compound is covalently attached .

Mode of Action

This compound interacts with its targets through the process of glycosylation . This interaction results in changes to the structure and function of the target proteins, affecting their stability, activity, and cellular localization .

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to amino acids and short-chain fatty acid metabolism . It is also a key player in the glycosylation of specific proteins, which can have downstream effects on various cellular processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This characteristic can affect the bioavailability of this compound, as it competes with glucose for the same transporter and hexokinase .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in glycosylation. By interacting with specific proteins, this compound can influence various cellular processes, including protein function and cellular signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other carbohydrates like glucose can affect the absorption of this compound due to competition for the same transporters . Additionally, factors such as pH and temperature can potentially impact the stability of this compound .

Biochemical Analysis

Biochemical Properties

This compound interacts with several enzymes and proteins, including phosphomannose isomerase, which converts D-Mannose-6-phosphate to D-Fructose-6-phosphate, and dolichyl-phosphate-mannose synthase, which catalyzes the transfer of mannose from GDP-mannose to dolichyl-phosphate, forming dolichyl-phosphate-mannose. These interactions are vital for the synthesis of glycoproteins and glycolipids, impacting various cellular processes .

Cellular Effects

D-Mannose-13C-2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate immune responses by affecting the glycosylation of immune cell receptors, thereby altering their activity and interactions with other cells. Additionally, this compound can impact cell signaling pathways by modifying the glycosylation status of signaling proteins, leading to changes in their activity and downstream effects .

In terms of gene expression, this compound can influence the expression of genes involved in glycosylation and metabolism. This compound has been shown to affect the transcription of genes encoding glycosyltransferases and other enzymes involved in glycan synthesis, thereby modulating the overall glycosylation profile of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to enzymes such as phosphomannose isomerase and dolichyl-phosphate-mannose synthase, facilitating the conversion of mannose to other sugar intermediates and the synthesis of glycoproteins and glycolipids. These interactions are essential for maintaining proper cellular function and homeostasis .

This compound can also modulate enzyme activity by acting as a substrate or inhibitor. For example, it can inhibit the activity of certain glycosidases, enzymes that break down glycans, thereby affecting the turnover and remodeling of glycoproteins and glycolipids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, allowing for long-term experiments and analyses. Prolonged exposure to high temperatures or acidic conditions can lead to its degradation, affecting its efficacy and reliability in experiments .

Long-term studies have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of glycosylation and metabolism. These effects can be observed in both in vitro and in vivo settings, providing valuable insights into the role of mannose in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-13C-2 typically involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled glucose, which is then converted into this compound through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. The production typically involves fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways, followed by extraction and purification of the labeled D-Mannose .

Chemical Reactions Analysis

Types of Reactions

D-Mannose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving D-Mannose .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the labeled compound .

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce D-Mannonic acid, while reduction reactions may yield D-Mannitol .

Scientific Research Applications

Comparison with Similar Compounds

D-Mannose-13C-2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds are used in similar research applications but differ in the specific carbon position that is labeled, which can affect their behavior and interactions in metabolic studies .

Properties

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-UDMYWQARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([13C@@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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